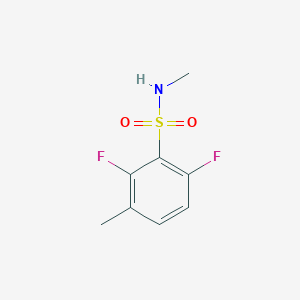

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17684737

Molecular Formula: C8H9F2NO2S

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F2NO2S |

|---|---|

| Molecular Weight | 221.23 g/mol |

| IUPAC Name | 2,6-difluoro-N,3-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H9F2NO2S/c1-5-3-4-6(9)8(7(5)10)14(12,13)11-2/h3-4,11H,1-2H3 |

| Standard InChI Key | FLECLFLMQYKLQK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)S(=O)(=O)NC)F |

Introduction

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide is an organic compound featuring a benzene ring with two fluorine atoms at the 2 and 6 positions, a dimethyl group at the 3 position, and a sulfonamide functional group. This unique molecular structure imparts distinctive chemical properties and biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-difluoro-N,3-dimethylbenzene using agents like chlorosulfonic acid or sulfur trioxide under controlled conditions. These methods are often adapted from established protocols for synthesizing sulfonamides and fluorinated aromatic compounds.

Biological Activity and Potential Applications

Research indicates that 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide exhibits significant biological activity, including potential as an antimicrobial agent and inhibitory effects against certain cancer cell lines. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function by inhibiting enzymes through binding to their active sites.

| Compound Feature | Biological Impact |

|---|---|

| Fluorination | Enhances membrane permeability and metabolic stability |

| Sulfonamide Group | Forms strong hydrogen bonds with biological molecules, inhibiting enzymes |

Comparison with Similar Compounds

Several compounds share structural similarities with 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide, each with unique features:

| Compound Name | Key Features |

|---|---|

| 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide | Contains an amino group; potential for different biological activity |

| N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | More complex structure with indole core; broader range of potential applications |

| 4-Amino-N-(3,5-dimethylphenyl)-3-fluorbenzenesulfonamide | Exhibits strong affinity towards specific enzyme targets; used in antimalarial drug development |

Research Findings and Future Directions

Molecular docking studies suggest that 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide can effectively bind to target enzymes or receptors involved in disease pathways, paving the way for further development as a therapeutic agent. The compound's interaction with biological macromolecules is crucial for understanding its pharmacokinetics and pharmacodynamics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume